molecular formula C9H16ClNO2 B13623212 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride

Cat. No.: B13623212
M. Wt: 205.68 g/mol
InChI Key: QLJLKTLSQFNKNY-WSZWBAFRSA-N
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Description

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a substitution reaction using a suitable ethenylating agent.

    Acetylation: The acetic acid moiety is introduced through an acetylation reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid hydrochloride
  • 2-[(3R,4S)-3-methylpiperidin-4-yl]acetic acid hydrochloride
  • 2-[(3R,4S)-3-propylpiperidin-4-yl]acetic acid hydrochloride

Uniqueness

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-7-6-10-4-3-8(7)5-9(11)12;/h2,7-8,10H,1,3-6H2,(H,11,12);1H/t7-,8-;/m0./s1

InChI Key

QLJLKTLSQFNKNY-WSZWBAFRSA-N

Isomeric SMILES

C=C[C@H]1CNCC[C@H]1CC(=O)O.Cl

Canonical SMILES

C=CC1CNCCC1CC(=O)O.Cl

Origin of Product

United States

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